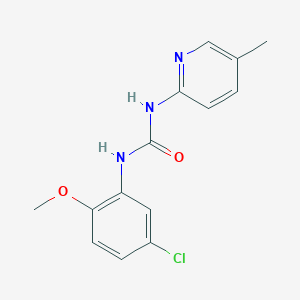![molecular formula C17H19N3OS B5323928 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)
1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine is a chemical compound that belongs to the class of synthetic cannabinoids. It is also known by the name of AM-2201 and is a potent agonist of the cannabinoid receptors. This compound has gained popularity in the research community due to its unique pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine involves the activation of the CB1 receptor. This receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids. Activation of the CB1 receptor by this compound leads to the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase pathways. This results in the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and anti-inflammatory properties. This compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine in lab experiments include its potency and selectivity for the CB1 receptor. This compound has been extensively studied and has a well-established pharmacological profile. However, the limitations of using this compound include its potential for abuse and its legal status in some countries.
Zukünftige Richtungen
There are several future directions for the research of 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders such as epilepsy, anxiety, and depression. Another direction is to study its effects on the endocannabinoid system and its role in various physiological processes. Additionally, research can be conducted on the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, this compound is a potent agonist of the cannabinoid receptors that has gained popularity in the research community due to its unique pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits and risks associated with this compound.
Synthesemethoden
The synthesis of 1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine involves the reaction of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 3-methoxybenzyl bromide and potassium carbonate in dimethylformamide. The resulting product is then reacted with N-methyl-N-(2-thienylmethyl)amine in ethanol to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine has been extensively studied for its pharmacological properties. It has been found to be a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. This compound has been used in various research studies to investigate the role of the endocannabinoid system in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-19(13-17-7-4-8-22-17)11-14-10-18-20(12-14)15-5-3-6-16(9-15)21-2/h3-10,12H,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFDKBQWCIKITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)CC2=CN(N=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(1-methyl-1-phenylethyl)acetamide](/img/structure/B5323863.png)
![N-(3,5-dimethylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5323870.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)
